

Commercial Sourcing and Research Applications of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1349167

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** (CAS No. 668971-56-0), a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and provides a representative experimental protocol for evaluating its potential biological activity.

Commercial Suppliers

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is available from a number of commercial suppliers specializing in research chemicals. The following table summarizes the offerings from several identified vendors. Please note that availability and pricing are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Catalog Number	Purity	Available Quantities
Accela ChemBio Inc.	SY016523	>95%	Bulk quantities available upon request
Matrix Scientific	020226	Not specified	500mg, 1g
Combi-Blocks Inc.	Not specified	Not specified	Inquire for details
Advanced Chemical Intermediates	MFCD05238071	Not specified	Inquire for details
Arctom	BD-A812052	Not specified	Flexible sizes available
BLD Pharmatech	BD138379	≥95%	1g, 5g, 25g
Key Organics	Not specified	Not specified	Inquire for details

Research Context and Potential Applications

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities.^{[1][2][3]} These activities include anti-inflammatory, antimicrobial, antiviral, and antitumor effects.^{[1][2]} The structural motif of a substituted isoxazole-3-carboxylic acid, as seen in the target molecule, is a key feature in various pharmacologically active agents. Given this background, a primary area of investigation for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** would be in the realm of cancer research, specifically evaluating its cytotoxic or antiproliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The following is a detailed methodology for a key experiment to determine the cytotoxic effects of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** on a selected cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** in a human cancer cell line (e.g., HeLa, MCF-7,

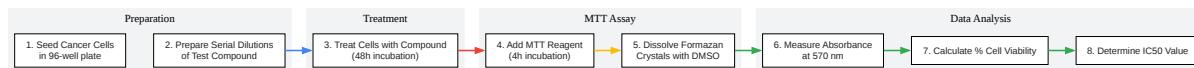
or A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**
- Human cancer cell line (e.g., HeLa)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

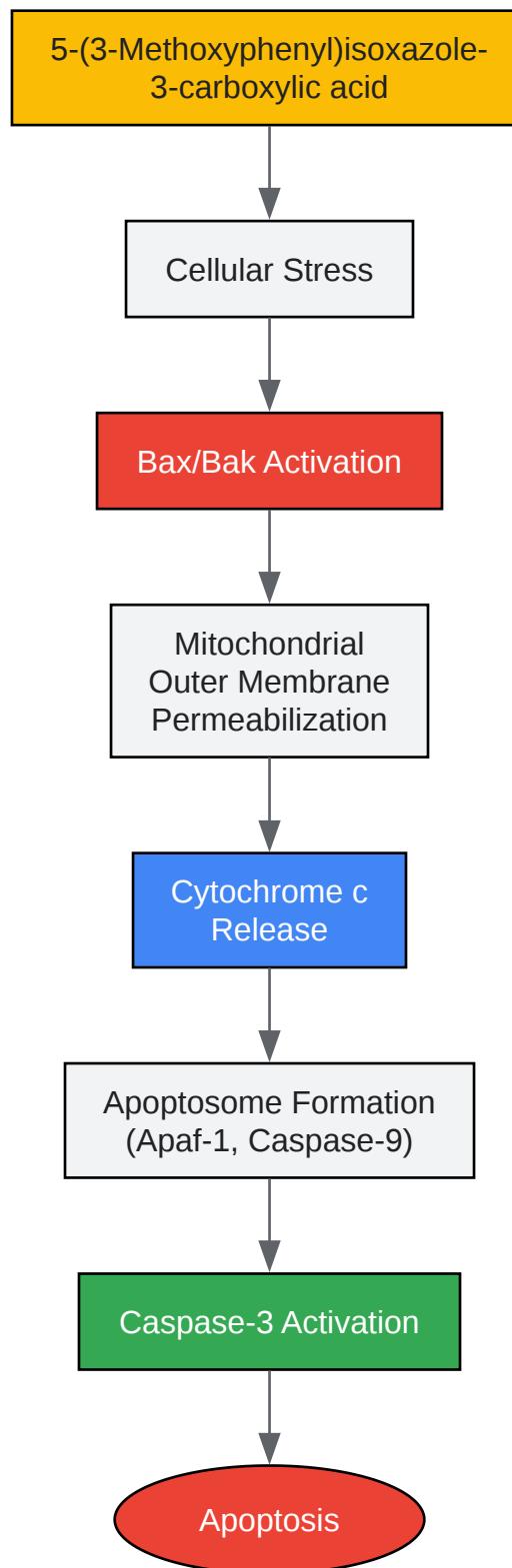

- **Cell Seeding:**
 - Trypsinize and count the HeLa cells.
 - Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solution in complete DMEM to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
 - After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a blank (medium only).
 - Incubate the plate for another 48 hours.
- MTT Assay:
 - After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 4 hours at 37°C in the dark.
 - After the incubation, carefully remove the medium containing MTT.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability for each concentration using the following formula:

- % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for evaluating the cytotoxicity of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**.



[Click to download full resolution via product page](#)

MTT Assay Experimental Workflow.

Potential Signaling Pathway Involvement

While the specific mechanism of action for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** is yet to be elucidated, many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). A simplified, hypothetical signaling pathway leading to apoptosis is depicted below. Further experimental work, such as Western blotting for key apoptotic proteins, would be required to validate the involvement of this or other pathways.

[Click to download full resolution via product page](#)

Hypothetical Apoptosis Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Commercial Sourcing and Research Applications of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349167#commercial-suppliers-of-5-3-methoxyphenyl-isoxazole-3-carboxylic-acid-for-research\]](https://www.benchchem.com/product/b1349167#commercial-suppliers-of-5-3-methoxyphenyl-isoxazole-3-carboxylic-acid-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

